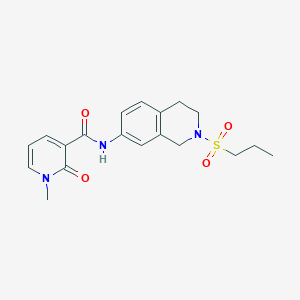![molecular formula C18H12ClN3OS B2970894 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole CAS No. 1113114-16-1](/img/structure/B2970894.png)
3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a phenyl group, a thiazole ring, and an oxadiazole ring . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound might have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-withdrawing chloro group on the phenyl ring could potentially influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, and the oxadiazole ring could participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the chloro group might increase its lipophilicity, potentially influencing its solubility and permeability .科学的研究の応用
Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
1,3,4-Oxadiazole derivatives, due to their unique structural features, have shown promise in binding with various enzymes and receptors, leading to a wide array of bioactivities. These compounds have been recognized for their therapeutic potential against various ailments, including cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases. The systematic review by Verma et al. (2019) highlights the medicinal chemistry advancements of 1,3,4-oxadiazole based compounds, underlining their substantial development value in treating different diseases [Verma et al., 2019].
Synthetic and Chemical Transformations
The review by Petrov and Androsov (2013) focuses on the synthetic potential of 4-(2-R-aryl)-1,2,3-chalcogenadiazoles, including thia- and selenadiazoles, for creating various heterocyclic compounds. This synthetic versatility indicates the potential utility of incorporating 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole derivatives in the synthesis of complex heterocycles, further expanding their application in chemical synthesis [Petrov & Androsov, 2013].
Biological Activity of Heterocyclic Systems
Lelyukh (2019) discusses the pharmacological potential of heterocyclic systems based on 1,3,4-thia(oxa)diazoles, including anti-microbial, anti-inflammatory, analgesic, anti-tumor, anti-tubercular, and antiviral activities. This review underscores the importance of such compounds in medicinal chemistry, suggesting that derivatives of 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole could possess versatile pharmacological potential [Lelyukh, 2019].
Applications in Metal-Ion Sensing
Sharma et al. (2022) review the applications of 1,3,4-oxadiazoles in the development of chemosensors for metal-ion detection. The high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites of these molecules highlight their suitability as metal-ion sensors. This suggests potential research applications of 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole in creating new fluorescent frameworks for metal-ion detection [Sharma et al., 2022].
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-14-9-5-4-8-13(14)18-21-16(23-22-18)10-17-20-15(11-24-17)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGSNMSIJJGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)
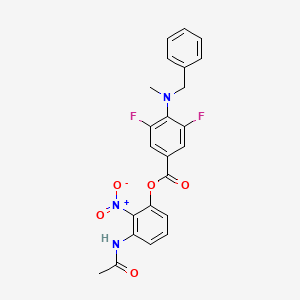

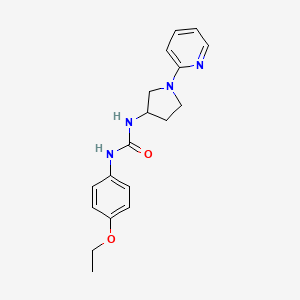
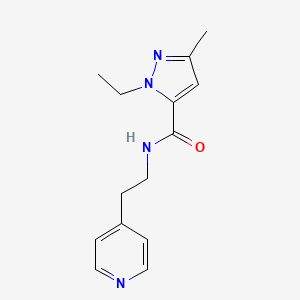
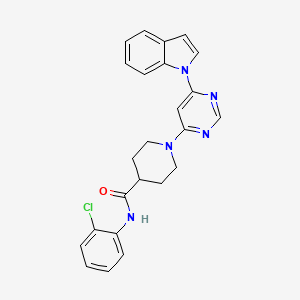
![4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B2970829.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2970831.png)
![4-(3-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2970832.png)

